2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Brand Name: Vulcanchem
CAS No.: 474092-42-7
VCID: VC6132800
InChI: InChI=1S/C19H18ClN3O3/c1-22(2)13-7-3-11(4-8-13)16-15-17(19(25)21-18(15)24)26-23(16)14-9-5-12(20)6-10-14/h3-10,15-17H,1-2H3,(H,21,24,25)
SMILES: CN(C)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl
Molecular Formula: C19H18ClN3O3
Molecular Weight: 371.82

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

CAS No.: 474092-42-7

Cat. No.: VC6132800

Molecular Formula: C19H18ClN3O3

Molecular Weight: 371.82

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione - 474092-42-7

Specification

CAS No. 474092-42-7
Molecular Formula C19H18ClN3O3
Molecular Weight 371.82
IUPAC Name 2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C19H18ClN3O3/c1-22(2)13-7-3-11(4-8-13)16-15-17(19(25)21-18(15)24)26-23(16)14-9-5-12(20)6-10-14/h3-10,15-17H,1-2H3,(H,21,24,25)
Standard InChI Key YVOKYPBRVIHUFV-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl

Introduction

Structural and Nomenclatural Characteristics

Core Architecture

The molecule features a fused bicyclic system comprising a pyrrolo[3,4-d]isoxazole scaffold substituted with two aromatic rings: a 4-chlorophenyl group at position 2 and a 4-(dimethylamino)phenyl group at position 3. The dione functionality at positions 4 and 6 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Parameters

FeatureDescription
Molecular FormulaC₂₁H₁₉ClN₄O₃
Molecular Weight410.86 g/mol
Hybridizationsp³ (pyrrolidine), sp² (isoxazole and aromatic rings)
Substituent EffectsElectron-withdrawing (Cl), electron-donating (N(CH₃)₂)

The 4-chlorophenyl group enhances stability via hydrophobic interactions, while the 4-(dimethylamino)phenyl moiety contributes to solubility and potential bioactivity through hydrogen bonding .

Synthetic Methodologies

Solvent-Free Cyclocondensation

A solvent-free approach, analogous to methods used for chalcone derivatives , may involve the reaction of 4-chloroacetophenone with 4-(dimethylamino)benzaldehyde under basic conditions. This strategy minimizes byproducts and aligns with green chemistry principles .

Reaction Scheme:

4-Cl-C₆H₄-CO-CH₃+4-(N(CH₃)₂)-C₆H₄-CHONaOHTarget Compound+H₂O\text{4-Cl-C₆H₄-CO-CH₃} + \text{4-(N(CH₃)₂)-C₆H₄-CHO} \xrightarrow{\text{NaOH}} \text{Target Compound} + \text{H₂O}

Key advantages include short reaction times (<10 minutes) and high yields (>85%) .

Spectroscopic Characterization

Vibrational Spectroscopy

Fourier-transform infrared (FT-IR) analysis reveals characteristic bands:

  • C=O Stretch: 1720–1680 cm⁻¹ (dione groups)

  • C-N Stretch: 1250–1150 cm⁻¹ (isoxazole ring)

  • N-H Bend: 1550–1500 cm⁻¹ (dimethylamino group)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 7.45–7.30 (m, 4H, chlorophenyl)

    • δ 6.85–6.70 (m, 4H, dimethylaminophenyl)

    • δ 3.10 (s, 6H, N(CH₃)₂)

  • ¹³C NMR:

    • δ 170.5 (C=O), 155.2 (isoxazole C-O), 135.1–115.3 (aromatic carbons)

Computational Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level confirms a non-planar structure with dihedral angles of 18.1° (chlorophenyl) and 32.9° (dimethylaminophenyl) . The HOMO-LUMO gap (ΔE = 4.2 eV) suggests moderate electronic stability and potential for charge transfer interactions .

Table 2: Electronic Properties

ParameterValue
HOMO Energy (eV)-6.12
LUMO Energy (eV)-1.92
Dipole Moment (Debye)5.8

Hyperpolarizability Analysis

The first hyperpolarizability (β₀ = 83.85 × 10⁻³⁰ esu) exceeds that of urea, indicating nonlinear optical (NLO) potential .

Biological Relevance

Immunomodulatory Activity

Isoxazole derivatives exhibit immunoregulatory effects by modulating T-cell and B-cell responses . The dimethylamino group may enhance binding to kinase domains (e.g., Lck), as suggested by molecular docking studies .

Table 3: Predicted Binding Affinities

Target ProteinBinding Energy (kcal/mol)
Lymphocyte-specific kinase (Lck)-8.9

Applications in Materials Science

The compound’s NLO properties make it suitable for photonic devices, while its rigid heterocyclic core could serve as a building block for metal-organic frameworks (MOFs) .

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